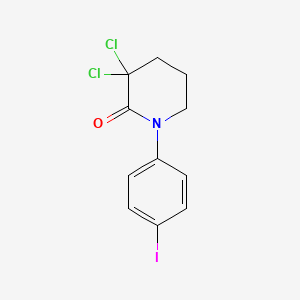

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

描述

Systematic IUPAC Nomenclature and Structural Descriptors

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is systematically named according to IUPAC conventions as This compound . This designation reflects its bicyclic structure, comprising a six-membered piperidin-2-one ring substituted with two chlorine atoms at the 3-position and a 4-iodophenyl group attached to the nitrogen atom.

Key structural descriptors :

| Parameter | Value | Source |

|---|---|---|

| SMILES | C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl |

|

| InChI Key | JVLADMOFJQGIIN-UHFFFAOYSA-N |

|

| InChI | InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 |

The molecule exhibits a topological polar surface area (TPSA) of 20.3 Ų, reflecting limited hydrogen-bonding capacity due to the absence of donors (H-donor count = 0) and a single acceptor (H-acceptor count = 1).

CAS Registry Number and Alternative Nomenclature Conventions

The compound is registered under CAS 545445-10-1 . Alternative names include:

These names highlight structural features, such as the dichloro substitution pattern and the iodinated aromatic substituent.

Molecular Formula and Exact Mass Determination

The molecular formula C₁₁H₁₀Cl₂INO corresponds to:

| Element | Quantity | Atomic Mass (g/mol) |

|---|---|---|

| Carbon (C) | 11 | 132.11 |

| Hydrogen (H) | 10 | 10.08 |

| Chlorine (Cl) | 2 | 70.90 |

| Iodine (I) | 1 | 126.90 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 1 | 16.00 |

Total molecular weight : $$132.11 + 10.08 + 70.90 + 126.90 + 14.01 + 16.00 = 370.01$$ g/mol.

Exact mass is calculated as $$368.9184$$ g/mol, derived from isotopic contributions:

| Isotope | Mass (u) | Contribution |

|---|---|---|

| Carbon-12 | 12.0000 | 11 × 12.0000 = 132.0000 |

| Hydrogen-1 | 1.0078 | 10 × 1.0078 = 10.0780 |

| Chlorine-35 | 34.9689 | 2 × 34.9689 = 69.9378 |

| Iodine-127 | 126.9045 | 1 × 126.9045 = 126.9045 |

| Nitrogen-14 | 14.0031 | 1 × 14.0031 = 14.0031 |

| Oxygen-16 | 15.9949 | 1 × 15.9949 = 15.9949 |

Sum : $$132.0000 + 10.0780 + 69.9378 + 126.9045 + 14.0031 + 15.9949 = 368.9183$$ g/mol (rounded to 368.9184).

属性

IUPAC Name |

3,3-dichloro-1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLADMOFJQGIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625156 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-10-1 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Chlorination of 1-(4-iodophenyl)piperidin-2-one

- Reagents : Phosphorus pentachloride (PCl5) and chloroform.

- Procedure : Phosphorus pentachloride (3.61 g, 0.017 mol) is added to a solution of 1-(4-iodophenyl)piperidin-2-one (15.0 g, 0.04983 mol) in chloroform (75 mL).

- Conditions : The mixture is refluxed for 4-5 hours.

- Workup : After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL) and quenched thoroughly. The product is extracted with chloroform (3 × 40 mL).

- Yield & Appearance : The product, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, is obtained as a pale yellow solid with an 85% yield.

- Characterization :

This chlorination step introduces the two chlorine atoms at the 3-position of the piperidinone ring, converting the lactam into the dichlorolactam derivative.

Alternative Synthetic Route via 4-Iodoaniline and 5-Bromovaleryl Chloride

Another reported method involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride to form an intermediate, which is then converted to the target compound:

- Step (a) : Reaction of 4-iodoaniline with 5-bromovaleryl chloride.

- Conditions : Temperature range from 25°C to 120°C, preferably 45°C to 110°C, with a typical reaction time of 3 to 5 hours.

- Workup : The reaction mass containing 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one is quenched with water, stirred, and the solid is collected.

- Step (b) : Further reaction under inert solvent conditions to obtain this compound.

- Isolation : The product is isolated by conventional methods such as cooling, solvent evaporation, or anti-solvent addition.

- Purity : The final solid is obtained in high purity suitable for pharmaceutical use.

This method provides an alternative synthetic pathway that can be optimized for scale-up and industrial production.

Reaction Conditions and Analytical Data Summary

| Parameter | Method 1 (PCl5 Chlorination) | Method 2 (4-Iodoaniline Route) |

|---|---|---|

| Starting Material | 1-(4-iodophenyl)piperidin-2-one | 4-iodoaniline and 5-bromovaleryl chloride |

| Reagents | Phosphorus pentachloride, chloroform | 5-bromovaleryl chloride |

| Temperature | Reflux (~60-65°C in chloroform) | 25°C to 120°C (optimal 45-110°C) |

| Reaction Time | 4-5 hours | 2-8 hours (optimal 3-5 hours) |

| Yield | 85% | Not explicitly stated, but high purity obtained |

| Product Form | Pale yellow solid | Solid isolated by precipitation |

| Characterization Techniques | 1H NMR, IR, LC-MS | Isolation by conventional methods, purity high |

Additional Notes on Reaction Workup and Purification

- The chlorination reaction mixture is quenched with ice-cold water to precipitate the product.

- Extraction with chloroform and drying under vacuum yields the pure compound.

- In the alternative method, controlled addition of water and temperature management during quenching prevent large solid masses and ensure high purity.

- Purification may involve recrystallization or solvent evaporation techniques.

化学反应分析

Types of Reactions

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite under controlled conditions.

Reduction: Reduction reactions can be performed using zinc and acetic acid, converting the compound to different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Sodium chlorite, CO2 atmosphere.

Reduction: Zinc, acetic acid.

Substitution: Lithium carbonate, lithium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactam derivatives, while reduction can produce various piperidinone derivatives .

科学研究应用

Medicinal Chemistry

Key Intermediate in Drug Synthesis

- The compound is primarily known for its role as a key intermediate in the synthesis of apixaban , an anticoagulant medication used to prevent blood clots. This application highlights its importance in the pharmaceutical industry for developing life-saving drugs .

Potential Therapeutic Properties

- Research has indicated that 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one may exhibit various biological activities. Studies have explored its interactions with biomolecules, which could lead to the discovery of new therapeutic agents targeting conditions such as pain and inflammation. The compound's ability to modulate cell signaling pathways further suggests potential applications in treating neurological disorders .

Biological Research

Interactions with Enzymes

- The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other drugs, making it essential for understanding drug-drug interactions and optimizing therapeutic regimens .

Cellular Effects

- It affects cellular processes by altering gene expression related to the cell cycle, which can impact cell proliferation and apoptosis. Such properties make it a candidate for further investigation in cancer research and other areas where cell growth regulation is critical .

Synthetic Applications

Synthesis of Complex Molecules

- In organic chemistry, this compound serves as an important building block for synthesizing various complex organic molecules. Its functional groups allow for diverse chemical reactions, enabling chemists to create novel compounds with specific properties .

Industrial Production

- The industrial synthesis of this compound typically involves multi-step processes optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency during production, making it suitable for large-scale applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms .

相似化合物的比较

Similar Compounds

- 3,3-Dichloro-1-(4-bromophenyl)piperidin-2-one

- 3,3-Dichloro-1-(4-chlorophenyl)piperidin-2-one

- 3,3-Dichloro-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs with different halogen atoms.

生物活性

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a piperidinone derivative notable for its dual halogen substitutions (chlorine and iodine) on the phenyl ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of apixaban, an anticoagulant medication.

- Molecular Formula : C11H10Cl2INO

- Molecular Weight : 350.06 g/mol

- Structure : The compound features a piperidinone core with dichloro and iodo substituents that influence its reactivity and biological interactions.

This compound operates primarily through:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, affecting various metabolic pathways.

- Cellular Signaling : The compound modulates cell signaling pathways and gene expression, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The halogen substitutions in this compound may enhance its ability to interact with cancer-related targets, particularly through the inhibition of epidermal growth factor receptor (EGFR) pathways .

3. Enzyme Modulation

As an intermediate in drug synthesis, it is essential in modulating enzyme activity related to drug metabolism. Its interaction with cytochrome P450 enzymes suggests a role in influencing the pharmacokinetics of other drugs .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, its role as a precursor in the synthesis of apixaban suggests that it undergoes significant metabolic transformations via cytochrome P450 enzymes .

常见问题

Q. What are the optimized synthetic routes for 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via chlorination of 1-(4-iodophenyl)piperidin-2-one using phosphorus pentachloride (PCl₅) in chloroform under reflux (4–5 hours). Key optimizations include maintaining anhydrous conditions, controlling reaction temperature (reflux at ~60°C), and quenching the mixture in ice-cold water to prevent side reactions. Yields of 85–90% are achievable with careful purification via silica gel chromatography .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the iodophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and the dichlorinated piperidinone backbone.

- HPLC/GC-MS : Used to assess purity (>95%) and detect residual solvents or byproducts.

- Melting Point Analysis : While the exact melting point is not widely reported, consistency across batches can indicate purity .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography (silica gel, 60–120 mesh) with chloroform/methanol gradients effectively removes unreacted starting materials and chlorinated byproducts. Recrystallization from ethanol or acetonitrile further enhances purity .

Q. What key physical properties (e.g., solubility, stability) influence experimental design?

- Solubility : Highly soluble in chloroform, DCM, and DMF; sparingly soluble in water.

- Stability : Sensitive to prolonged exposure to light and moisture. Store in sealed containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and confirmation of the dichloro substitution pattern. For example, the Cl–C–Cl bond angle (~109.5°) and iodine positioning can validate synthetic accuracy. ORTEP-3 is recommended for graphical representation of thermal ellipsoids .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling point)?

Discrepancies in boiling points (e.g., 488.8°C in PubChem vs. unpublished values) may arise from experimental methodologies (e.g., differential scanning calorimetry vs. computational estimates). Cross-validate using multiple techniques (e.g., thermogravimetric analysis) and consult peer-reviewed literature over vendor data .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

It serves as a precursor to anticoagulants like Apixaban. In multi-step syntheses, the iodophenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperidinone core is functionalized via nucleophilic substitution .

Q. What mechanistic insights explain the regioselectivity of chlorination in its synthesis?

Chlorination with PCl₅ proceeds via a radical or electrophilic mechanism, where the carbonyl oxygen of the piperidin-2-one activates the α-positions for dichloro substitution. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the compound’s stability vary under acidic/basic conditions?

Hydrolysis studies in acidic (HCl) or basic (NaOH) media reveal degradation pathways. LC-MS identifies breakdown products, such as dehalogenated derivatives or ring-opened fragments. Stability is optimal in pH 6–8 buffers .

Methodological Notes

- Data Interpretation : Use crystallographic software (SHELX suite) for structural refinement and Mercury for visualization .

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously to ensure reproducibility .

- Safety Protocols : Handle PCl₅ in fume hoods due to its corrosive nature; use PPE for iodine-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。